molecular formula C21H17Cl2N5O2S B2862292 N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894038-75-6

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2862292
CAS No.: 894038-75-6
M. Wt: 474.36
InChI Key: ZVKLDBGQIJFPFE-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H17Cl2N5O2S and its molecular weight is 474.36. The purity is usually 95%.
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Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKLDBGQIJFPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic protocols for N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives under acidic conditions.
  • Step 2 : Alkylation of the triazole-thiazole intermediate with ethyl bromoacetate.
  • Step 3 : Coupling of the resulting ethyl ester with substituted anilines (e.g., 5-chloro-2-methylaniline) using oxalyl chloride as a coupling agent . Key analytical techniques for structural confirmation include NMR (1H/13C), IR spectroscopy , and mass spectrometry to verify purity (>95%) and connectivity .

Q. What biological activities have been reported for this compound?

The compound exhibits antimicrobial (against Gram-positive bacteria) and anticancer (via apoptosis induction in solid tumor cell lines) activities. Bioassays such as MTT cytotoxicity assays and disk diffusion antimicrobial tests are commonly used to evaluate efficacy. The mechanism is hypothesized to involve hydrogen bonding with enzyme active sites (e.g., topoisomerase II) and π-stacking interactions with DNA .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on:

  • X-ray crystallography (if single crystals are obtainable).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and confirm substituent positions.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation (observed m/z: 474.36, matching C21H17Cl2N5O2S) .

Advanced Research Questions

Q. How can synthetic yields be optimized given contradictory reports in literature?

Discrepancies in yields (e.g., 40–75%) arise from variations in solvent polarity (DMF vs. THF), catalyst choice (e.g., DMAP for acylation steps), and temperature control during cyclization. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on reaction time and stoichiometry of the oxalyl chloride coupling step .

Q. What strategies resolve contradictions in reported biological activity data?

For example, conflicting IC50 values in cancer cell lines may stem from:

  • Cell line heterogeneity (e.g., p53 status in HeLa vs. MCF-7 cells).
  • Assay conditions (serum concentration, incubation time). Standardize protocols using OECD guidelines and validate results across multiple independent labs. Structure-activity relationship (SAR) studies can clarify the role of substituents (e.g., 4-chlorophenyl vs. 3-fluorophenyl) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase).
  • MD simulations (GROMACS) to assess binding stability over time.
  • DFT calculations (Gaussian) to map electrostatic potential surfaces and identify nucleophilic attack sites .

Q. What advanced analytical techniques assess thermal stability and decomposition pathways?

  • Thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for oxalamides).
  • Differential scanning calorimetry (DSC) to identify phase transitions.
  • HPLC-MS for degradation product profiling under accelerated stability conditions (40°C/75% RH) .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Use co-solvents (DMSO ≤0.1% v/v) with confirmation of no solvent toxicity.
  • Prepare nanoparticle formulations (e.g., PLGA encapsulation) to enhance bioavailability .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models (Sprague-Dawley rats) for bioavailability (%F) and clearance (t1/2) measurements.
  • LC-MS/MS for plasma concentration quantification.
  • Monitor metabolite formation via hepatic microsome assays .

Q. How to design SAR studies for derivative synthesis?

Prioritize modifications at:

  • Aryl substituents (e.g., replacing 4-chlorophenyl with pyridyl groups).
  • Oxalamide linker (e.g., substituting with malonamide).
    Evaluate changes using free-energy perturbation (FEP) simulations before synthesis .

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